molecular formula C12H16BrNO B1443809 2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide CAS No. 2322-50-1

2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide

Cat. No. B1443809
CAS RN: 2322-50-1
M. Wt: 270.17 g/mol
InChI Key: QJHQUVZOOCNIDR-UHFFFAOYSA-N
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Description

“2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide” is a chemical compound with the CAS Number: 303991-53-9 . It has a molecular weight of 304.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.19 . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Rotational Isomers in Asymmetric Cyclizations

Research by Mandel et al. (2013) focused on the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, which serves as a model for precursors in Hartwig asymmetric oxindole cyclizations. Their findings revealed how these rotations impact the cyclization processes, crucial for developing asymmetric synthesis methods.

Synthesis of Phenothiazines

The synthesis of 3-bromo/1,2-dimethylphenothiazines using a process involving Smiles rearrangement was detailed by Sharma et al. (2002). This synthesis route is significant for the development of new phenothiazines with potential pharmacological activities.

Synthesis and Solvolytic Behavior of Oxazolidinones

Scrimin et al. (1988) explored the reaction of 2-bromo-2-methylpropanamides with various lactams, leading to the formation of spiro-oxazolidinones. These compounds are of interest for their potential applications in organic synthesis and medicinal chemistry.

Novel Synthesis of 4-Aminoacetophenone

Chun (2013) reported on the synthesis of 4-aminoacetophenone from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide. This method provides an alternative route for synthesizing this compound, which has applications in various chemical industries.

Electrochemical Reduction in Cyclocoupling Reactions

The study by Maran et al. (1987) investigated the electrochemical reduction of α-bromoisobutyramides, forming carbanions that are key intermediates in cyclocoupling reactions. Understanding these reactions is vital for developing new synthetic pathways in organic chemistry.

Synthesis of Thiazole Derivatives

Bashandy et al. (2008) reported on the conversion of 2-bromo-1-(3,4-dimethylphenyl)ethanone to thiazole derivatives. These derivatives have potential applications in developing new fungicidal compounds.

Intramolecular Photocyclization in Anilides

Nishio et al. (2005) explored the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, leading to various cyclization products. This research contributes to the understanding of photocyclization mechanisms in organic chemistry.

Safety And Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It’s important to handle such compounds with care, using personal protective equipment as required .

Future Directions

The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It could potentially be used in various research applications, including proteomics .

properties

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8-5-6-10(7-9(8)2)14-11(15)12(3,4)13/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHQUVZOOCNIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230260
Record name 2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide

CAS RN

2322-50-1
Record name 2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2322-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Zhou, L Wang, F Zhao, X Gao, X Zhao… - The Journal of Organic …, 2023 - ACS Publications
Herein, an N-heterocyclic carbene (NHC)-catalyzed tandem cyclization/addition/cyclization reaction of 2-isocyanobiaryls and α-bromo-N-cinnamylamides for the synthesis of 2-…
Number of citations: 3 pubs.acs.org

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